molecular formula C14H15N5 B8461108 5-[(1-Methyl-1H-indol-3-yl)methyl]pyrimidine-2,4-diamine CAS No. 86295-69-4

5-[(1-Methyl-1H-indol-3-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B8461108
CAS RN: 86295-69-4
M. Wt: 253.30 g/mol
InChI Key: XRVNVZOMBDLKJY-UHFFFAOYSA-N
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Patent
US04590271

Procedure details

To 100 mL of an ethanolic guanidine solution prepared from 2.10 g (0.022 mole) of guanidine hydrochloride and 1.20 g (0.022 mole) of sodium methoxide was added 5.00 g (0.017 mole) of 3-anilino-2-(1-methyl-3-indolylmethyl)acrylonitrile. The solution was heated under reflux for 1/2 hour and then 100 mL of 2-methoxyethanol was added. The internal temperature was allowed to gradually increase to 120° by distillation of the ethanol, after which it was heated at this temperature for 4.75 hr. The reaction was cooled and the solvent was removed in vacuo. The residue was recrystallized from 95% ethanol to give two crops of the title compound (total 1.82 g, 41%) mp 253°-256° dec. Anal. Calcd for C14H15N5 : C, 66.38, H, 5.97; N, 27.65. Found: C, 66.05; H, 6.04; N, 27.89.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
3-anilino-2-(1-methyl-3-indolylmethyl)acrylonitrile
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[NH:3].Cl.NC(N)=N.C[O-].[Na+].[NH:13]([CH:20]=[C:21]([CH2:24][C:25]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[N:27]([CH3:34])[CH:26]=1)[C:22]#N)C1C=CC=CC=1>C(O)C.COCCO>[NH2:3][C:2]1[N:4]=[C:20]([NH2:13])[C:21]([CH2:24][C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[N:27]([CH3:34])[CH:26]=2)=[CH:22][N:1]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
NC(=N)N
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
1.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
3-anilino-2-(1-methyl-3-indolylmethyl)acrylonitrile
Quantity
5 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C=C(C#N)CC1=CN(C2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was heated at this temperature for 4.75 hr
Duration
4.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.